![molecular formula C7H5ClF2 B1333781 2,4-Difluorobenzyl chloride CAS No. 452-07-3](/img/structure/B1333781.png)
2,4-Difluorobenzyl chloride
Overview
Description
2,4-Difluorobenzyl chloride is a chemical compound used as a pharmaceutical intermediate . It is a clear light yellow to yellow liquid .
Molecular Structure Analysis
The molecular formula of 2,4-Difluorobenzyl chloride is C7H5ClF2 . The InChI code is 1S/C7H5ClF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 .Physical And Chemical Properties Analysis
2,4-Difluorobenzyl chloride has a density of 1.32 . It is a liquid at ambient temperature .Scientific Research Applications
Pharmaceutical Intermediates
2,4-Difluorobenzyl chloride: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its ability to introduce fluorine atoms into molecules is particularly valuable, as fluorine can significantly alter the biological activity of pharmaceuticals. It’s involved in the production of antifungal, antibacterial, and anticancer agents, where the presence of fluorine can improve the drug’s efficacy and stability.
Organic Synthesis
In organic chemistry, 2,4-Difluorobenzyl chloride serves as a versatile building block for constructing complex organic molecules . It is used in reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which are pivotal for creating diverse organic compounds with potential applications in medicinal chemistry and material science.
Material Science
The compound finds its application in material science, particularly in the development of new materials with specific fluorinated substructures . These materials might exhibit unique properties like resistance to solvents and thermal stability, making them suitable for specialized applications such as high-performance coatings or advanced polymers.
Chemical Research
2,4-Difluorobenzyl chloride: is instrumental in chemical research for studying reaction mechanisms and developing new synthetic methodologies . Researchers utilize it to understand the behavior of fluorinated compounds in various chemical environments, which is crucial for the advancement of fluorine chemistry.
Industrial Applications
In the industrial sector, this chemical is used to synthesize intermediates that are further processed into commercial products . Its role in the production of agrochemicals, dyes, and specialty chemicals underscores its importance in the chemical industry.
Safety and Hazards
2,4-Difluorobenzyl chloride is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers One relevant paper titled “Synthesis, Characterization, Physico-Chemical and DFT Studies of Potential Organic NLO Materials: Experimental and Theoretical Combined Study” discusses the synthesis and characterization of similar compounds . Another paper titled “Synthesis of mono- and difluorobenzyl chlorides by chlorination of mono- and difluorotoluenes with CCl4 and t-BuOCl induced by iron-containing catalysts” might also be of interest .
Mechanism of Action
Target of Action
2,4-Difluorobenzyl chloride is a chemical compound used primarily as a pharmaceutical intermediate . The specific targets of this compound can vary depending on the context of its use. It’s important to note that as an intermediate, it’s often used in the synthesis of other compounds, which may have specific biological targets .
Mode of Action
The mode of action of 2,4-Difluorobenzyl chloride is largely dependent on the final compound it is used to synthesize. As an intermediate, it can be incorporated into a variety of chemical structures, altering their properties and interactions with biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Difluorobenzyl chloride are not well-studied. As an intermediate, its pharmacokinetic profile would be less relevant than that of the final compound it is used to produce. The bioavailability, metabolism, and excretion of that final compound would depend on its specific chemical structure and the manner in which it interacts with the body .
Action Environment
The action, efficacy, and stability of 2,4-Difluorobenzyl chloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. As an intermediate, it is typically handled and stored under controlled conditions to maintain its reactivity and prevent unwanted side reactions .
properties
IUPAC Name |
1-(chloromethyl)-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGHWBDZNQUUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371725 | |
Record name | 2,4-Difluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzyl chloride | |
CAS RN |
452-07-3 | |
Record name | 2,4-Difluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-2,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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